(S,R,S)-AHPC TFA, also known as VHL ligand 1 TFA or VH032-NH2 TFA, is a highly validated, small-molecule precursor used to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase [1]. Featuring a trans-3-hydroxyproline core that mimics the native HIF-1α substrate, it provides a critical primary amine handle for the modular attachment of crosslinkers in Proteolysis Targeting Chimera (PROTAC) synthesis [2]. Supplied as a trifluoroacetate (TFA) salt, this compound delivers superior solid-state stability and solubility in standard organic solvents compared to its free base counterpart, making it an optimal building block for high-throughput degrader discovery workflows .
Generic substitution in PROTAC precursor selection frequently leads to systemic failures in either synthesis or downstream biological performance. Substituting a VHL-recruiting ligand like (S,R,S)-AHPC TFA with a CRBN-recruiting immunomodulatory drug (IMiD) fundamentally alters the degrader's safety profile, as CRBN ligands inherently trigger the off-target degradation of zinc-finger transcription factors such as IKZF1 and IKZF3 [1]. Furthermore, attempting to use the (S,R,S)-AHPC free base instead of the TFA salt introduces high variability in precursor dissolution and increases the risk of oxidative degradation during long-term storage, compromising the reproducibility of parallel library synthesis . Finally, stereochemical genericization is impossible; utilizing diastereomers like (S,S,S)-AHPC results in a near-total loss of VHL binding affinity, rendering the resulting PROTACs biologically inert .
The physical form of the AHPC precursor directly impacts its utility in high-throughput chemical synthesis. The trifluoroacetate (TFA) salt form of (S,R,S)-AHPC exhibits rapid and complete dissolution in polar aprotic solvents like DMSO, whereas the free base can suffer from variable solubility and increased susceptibility to oxidative degradation . The ionic nature of the TFA salt stabilizes the solid-state structure, facilitating reproducible concentration control during combinatorial linker coupling .
| Evidence Dimension | Stock Solution Reliability and Solid-State Stability |
| Target Compound Data | Immediate clear solutions at ≥ 10 mM in DMSO with stable shelf life |
| Comparator Or Baseline | (S,R,S)-AHPC free base exhibiting variable dissolution and higher aggregation risk |
| Quantified Difference | Significantly higher reproducibility in molarity for automated synthesis |
| Conditions | Preparation of 10-20 mM stock solutions in DMSO for PROTAC library generation |
Procuring the TFA salt form eliminates workflow bottlenecks and concentration errors during the expensive and sensitive PROTAC conjugation steps.
The interaction between the VHL E3 ligase and its ligands is strictly dependent on the stereochemistry of the hydroxyproline core. (S,R,S)-AHPC demonstrates high-affinity binding to the VCB complex, whereas its diastereomeric counterparts, such as (S,S,S)-AHPC, fail to engage the target effectively[1]. This stereospecificity ensures that PROTACs synthesized from (S,R,S)-AHPC TFA form productive ternary complexes without interference from inactive isomers .
| Evidence Dimension | VHL Binding Affinity (Kd) |
| Target Compound Data | Kd ~ 185 nM for VHL binding |
| Comparator Or Baseline | (S,S,S)-AHPC (Negative Control) exhibiting >10,000 nM Kd |
| Quantified Difference | >50-fold higher binding affinity for the (S,R,S) enantiomer |
| Conditions | Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) assay against purified VCB complex |
Procuring the strictly controlled (S,R,S) enantiomer is mandatory to ensure the functional viability of the synthesized PROTACs, as off-target stereoisomers are biologically inactive.
A primary differentiator for selecting (S,R,S)-AHPC TFA over CRBN-based ligands (e.g., Pomalidomide) is the avoidance of intrinsic neosubstrate degradation. CRBN ligands possess a well-documented liability of degrading zinc-finger proteins, which can cause severe immunomodulatory side effects[1]. In contrast, VHL ligands like AHPC have a highly restricted, buried binding pocket that enforces a strict structural handshake, resulting in a significantly cleaner off-target proteomic profile .
| Evidence Dimension | Off-Target Neosubstrate Degradation |
| Target Compound Data | Minimal to 0% degradation of IKZF1/3 |
| Comparator Or Baseline | CRBN ligands (IMiDs) causing >80% degradation of IKZF1/3 |
| Quantified Difference | Near-complete elimination of zinc-finger off-target degradation |
| Conditions | Global quantitative proteomics in PROTAC-treated cell lines |
Buyers developing therapeutics with strict safety and toxicity requirements should prioritize VHL-based precursors to bypass the immunomodulatory liabilities inherent to CRBN ligands.
Early VHL degraders utilized the native 7- to 10-mer peptide sequences of HIF-1α, which suffered from severe molecular weight penalties and poor cellular permeability [1]. The structure-guided development of the small-molecule (S,R,S)-AHPC core drastically reduced the topological polar surface area while enhancing binding affinity, enabling the generation of cell-permeable PROTACs capable of achieving nanomolar degradation concentrations (DC50) in live cells [2].
| Evidence Dimension | Cellular Activity and Permeability |
| Target Compound Data | High cell permeability supporting PROTAC DC50s in the low nanomolar range |
| Comparator Or Baseline | HIF-1α peptidic ligands exhibiting poor permeability and minimal live-cell degradation |
| Quantified Difference | Orders of magnitude improvement in intracellular degrader concentration |
| Conditions | Live-cell target degradation assays (e.g., BRD4 or BCR-ABL1 degradation) |
Procurement of the small-molecule AHPC precursor is strictly required over peptidic alternatives to ensure the final PROTAC constructs can cross cell membranes and function in vivo.
Because of its highly soluble TFA salt form and reactive primary amine, (S,R,S)-AHPC TFA is the ideal starting material for combinatorial chemistry workflows. It allows medicinal chemists to rapidly screen various PEG or alkyl linkers and target-binding ligands without facing dissolution bottlenecks or precursor degradation.
In therapeutic programs where avoiding immune system interference is critical, (S,R,S)-AHPC TFA is preferred over CRBN-recruiting ligands. Its strict, buried binding pocket prevents the off-target degradation of zinc-finger transcription factors, providing a cleaner safety profile for the resulting PROTACs [1].
VHL-based degraders synthesized from (S,R,S)-AHPC TFA are particularly well-suited for specific solid tumor microenvironments where VHL expression profiles are advantageous. This contrasts with CRBN-based degraders, which are often prioritized for hematological malignancies due to their specific tissue distribution [2].